N,N'-(1,3-Phenylene)diacetamide CAS number and properties
N,N'-(1,3-Phenylene)diacetamide CAS number and properties
An In-Depth Technical Guide to N,N'-(1,3-Phenylene)diacetamide
Introduction
N,N'-(1,3-Phenylene)diacetamide, identified by the CAS Number 10268-78-7 , is an aromatic diamide that serves as a valuable chemical intermediate in various fields of organic synthesis.[1][2][3] Also known by its synonym, 1,3-Bisacetamidobenzene, its structure features a central benzene ring with two acetamide groups positioned in a meta-orientation.[1] This arrangement provides chemical stability and specific steric and electronic properties that can be leveraged in the synthesis of more complex molecules. This guide, designed for researchers and drug development professionals, offers a comprehensive overview of its properties, a detailed synthesis protocol with mechanistic insights, potential applications, and essential safety information.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical and chemical properties are foundational to its successful application in a research setting.
Key Identifiers:
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Molecular Formula: C₁₀H₁₂N₂O₂[1]
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Molecular Weight: 192.21 g/mol [1]
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Synonyms: 1,3-Bisacetamidobenzene, N,N'-Diacetyl-m-phenylenediamine[1][3]
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of N,N'-(1,3-Phenylene)diacetamide, providing a quick reference for experimental planning.
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | [1] |
| Purity | ≥98% (Typical Commercial Grade) | [1] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.6034 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis Protocol and Mechanistic Rationale
The most direct and common method for preparing N,N'-(1,3-Phenylene)diacetamide is through the diacetylation of m-phenylenediamine. This process involves the nucleophilic attack of the amine groups on the electrophilic carbonyl carbon of an acetylating agent.
Experimental Protocol: Synthesis via Diacetylation
This protocol describes the synthesis from m-phenylenediamine and acetic anhydride.
Materials:
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m-Phenylenediamine
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Acetic Anhydride
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Glacial Acetic Acid (as solvent)
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Deionized Water
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Buchner funnel and filter paper
Procedure:
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Dissolution: In a round-bottom flask, dissolve m-phenylenediamine in a minimal amount of glacial acetic acid with gentle stirring. The acid serves as a solvent and can also protonate the highly reactive amine, moderating its reactivity slightly.
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Addition of Acetylating Agent: While stirring the solution, slowly add a stoichiometric excess (approximately 2.2 equivalents) of acetic anhydride. The addition should be controlled to manage the exothermic nature of the reaction.
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Reaction: Heat the mixture to a gentle reflux (around 100-110 °C) for 1-2 hours. The elevated temperature ensures the reaction goes to completion, forming the diamide.
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Precipitation: After the reflux period, cool the reaction mixture to room temperature and then pour it slowly into a beaker of cold deionized water while stirring vigorously. The product, being insoluble in water, will precipitate out as a solid.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted starting materials and acetic acid byproduct.
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Drying: Dry the purified N,N'-(1,3-Phenylene)diacetamide, preferably in a vacuum oven at a moderate temperature (e.g., 60-70 °C), until a constant weight is achieved.
Applications in Research and Drug Development
While not a drug itself, N,N'-(1,3-Phenylene)diacetamide functions as a critical building block and a protected form of a reactive diamine, making it relevant in several research contexts.
A. Precursor for Monomer Synthesis
Aromatic diamines are essential monomers for high-performance polymers like aramids. However, free diamines can be unstable or overly reactive. N,N'-(1,3-Phenylene)diacetamide serves as a stable, storable precursor to 1,3-phenylenediamine. The acetyl groups can be removed through hydrolysis, typically under acidic or basic conditions, to liberate the free diamine just before its use in polymerization or other sensitive reactions. This strategy is analogous to the hydrolysis of the ortho-isomer, N,N'-(1,2-Phenylene)diacetamide, to produce o-phenylenediamine for poly(o-phenylene terephthalamide) synthesis.[4]
B. Building Block in Medicinal Chemistry
The N-phenylacetamide scaffold is a recurring motif in pharmacologically active molecules. For instance, various N-phenylacetamide-based sulfonamides have been synthesized and investigated as potent inhibitors of human carbonic anhydrase isoforms, some of which are associated with tumors.[5] N,N'-(1,3-Phenylene)diacetamide provides a platform where the two acetamide groups can be differentially functionalized or one can be removed to allow for the construction of more complex molecular architectures. Its structure allows for the introduction of pharmacophores at defined vectors from the central aromatic ring, making it a useful starting point for library synthesis in drug discovery campaigns.
Safety, Handling, and Storage
Adherence to proper safety protocols is crucial when working with any chemical reagent.
Hazard Identification:
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GHS Pictogram: GHS07 (Exclamation Mark)[1]
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Signal Word: Warning[1]
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Hazard Statement: H302 - Harmful if swallowed.[1]
Handling and Personal Protective Equipment (PPE):
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Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
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Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid generating dust during handling and weighing.
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Wash hands thoroughly after handling the compound.
Storage:
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For optimal stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][3]
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Keep in a dry environment to prevent potential hydrolysis.
Conclusion
N,N'-(1,3-Phenylene)diacetamide is more than a simple organic compound; it is a versatile and stable intermediate with clear utility in materials science and medicinal chemistry. Its value lies in its function as a protected diamine, allowing for controlled and strategic synthetic manipulations. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively integrate this building block into their discovery and development workflows.
References
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N,N'-(1,3-Phenylene)bis(N-acetylacetamide) - PubChem. National Center for Biotechnology Information. [Link]
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N,N'-(1,2-Phenylene)diacetamide Information. LookChem. [Link]
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N,N'-(2-Nitro-1,3-phenylene)diacetamide - PubChem. National Center for Biotechnology Information. [Link]
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N,N'-(1,3-Phenylene)diacetamide CAS 10268-78-7. Pharmaffiliates. [Link]
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N,N'-(4-methyl-1,2-phenylene)diacetamide - PubChem. National Center for Biotechnology Information. [Link]
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Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. ResearchGate. [Link]
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Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH & Co.KG. [Link]
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Material Safety Data Sheet - Diacetamide, 98%. Cole-Parmer. [Link]
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Technological Uses of Thioketal in Drug Delivery Systems. Encyclopedia.pub. [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health (NIH). [Link]
Sources
- 1. chemscene.com [chemscene.com]
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